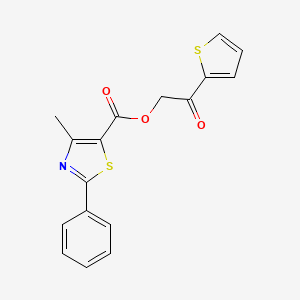
2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is a complex organic molecule that likely contains a thiazole ring, a thiophene moiety, and a carboxylate ester group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related oxazole and thiazole derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, the synthesis of 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one involves nucleophilic ring-opening followed by cyclization . Direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have also been achieved using palladium catalysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of oxazole and thiazole rings in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and an inverted planar orientation of the molecules . Although the exact structure of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is not provided, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The reactivity of oxazole and thiazole derivatives can be quite diverse. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and hydrazines . The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene leads to ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photo-induced transformations . These examples suggest that "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" may also undergo various chemical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole and thiazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The solubility and stability of these compounds can be influenced by their molecular structure, as seen in the conformational equilibrium of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester . These insights can be used to predict the behavior of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" in various environments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study described the synthesis of thiophene-based compounds, highlighting their potential in creating diverse molecular structures with possible applications in material science and organic electronics. These compounds were characterized using various spectroscopic methods, suggesting their utility in designing new materials with specific photophysical properties (Ahmed et al., 2016).
- Another research focused on the synthesis and tautomeric structures of thiophene-based bis-heterocyclic monoazo dyes, exploring their solvatochromic behavior. This could have implications for developing new dyes with specific applications in textiles and sensors (Karcı & Karcı, 2012).
Photophysical Studies
- The photophysical properties of thiazole-based compounds were examined, providing insights into their potential applications in designing fluorescent probes or materials with specific optical properties. This research could have implications in the fields of sensing, imaging, and molecular electronics (Amati et al., 2010).
Biological Applications
- A study on the synthesis and biological evaluation of thiophene derivatives highlighted their antimicrobial activities. Such compounds could be considered as lead structures for the development of new antimicrobial agents (Mabkhot et al., 2017).
- The antimicrobial and antifungal properties of thiazole derivatives were evaluated, showing promising activity against various bacterial and fungal strains. This suggests potential applications in developing new pharmaceuticals or agricultural chemicals (Desai, Bhatt, & Joshi, 2019).
Material Science and Sensing
- Research into the development of fluorescent probes based on thiazole carboxylates for the detection of biothiols in living cells indicates their potential use in biomedical diagnostics and analytical chemistry. Such probes can offer rapid, sensitive, and selective detection methods for important biological molecules (Wang et al., 2017).
Propriétés
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-11-15(23-16(18-11)12-6-3-2-4-7-12)17(20)21-10-13(19)14-8-5-9-22-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGNGYZECJMLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

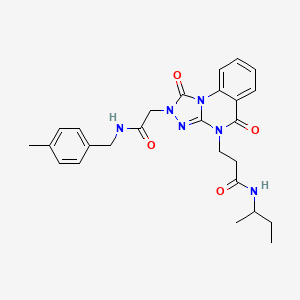
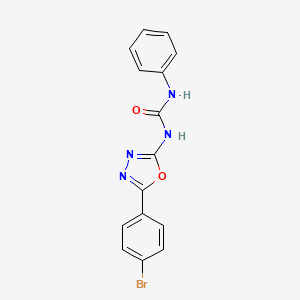
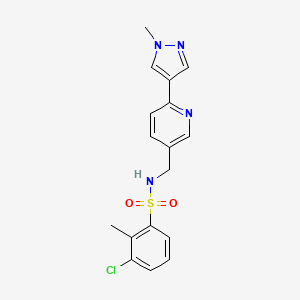
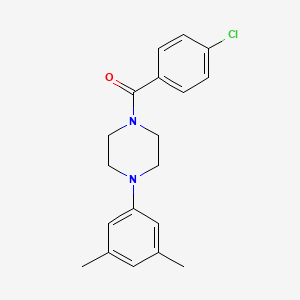

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)
![4,7,8-Trimethyl-2-(3-methylbutyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521104.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2521105.png)
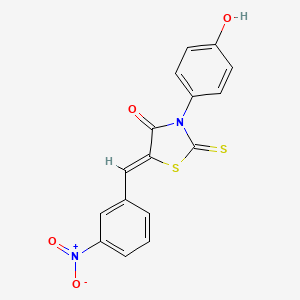
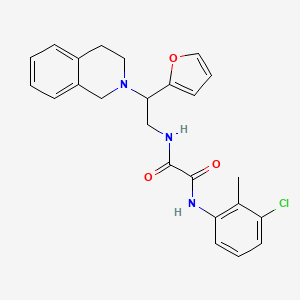
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)
![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)

![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)